MG-132

Catalog No.
S548399
CAS No.
133407-82-6
M.F
C26H41N3O5
M. Wt
475.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-132

CAS Number

133407-82-6

Product Name

MG-132

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

benzyloxycarbonyl-Leu-Leu-Leu-aldehyde, benzyloxycarbonyl-leucyl-leucyl-leucinal, benzyloxycarbonylleucyl-leucyl-leucine aldehyde, carbobenzoxy-leucyl-leucyl-leucinal, carbobenzoxyl-leucinyl-leucinyl-leucinal-H, carbobenzyloxy-leucinyl-leucinyl-leucinal, LLL cpd, MG 132, MG-132, MG132, Z-Leu-Leu-Leu-al, Z-Leu-Leu-leucinal, Z-LLL, ZLLL-CHO, ZLLLal

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound (S)-MG132 is 475.30462 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years)..

MG-132 (Z-Leu-Leu-Leu-al) is a synthetic peptide aldehyde and a highly potent, cell-permeable, reversible inhibitor of the 20S proteasome (IC50 = 100 nM) and calpain (IC50 = 1.2 µM). Supplied as a lyophilized powder, it exhibits excellent solubility in anhydrous DMSO and ethanol (up to 47.5 mg/mL or 100 mM), making it highly processable for standard in vitro assays . As a transition-state analog, it selectively blocks the chymotrypsin-like activity of the proteasome without affecting its ATPase or isopeptidase functions . For procurement, MG-132 serves as the industry-standard baseline material for ubiquitin-proteasome system (UPS) research, offering a cost-effective, rapid-acting alternative to complex boronic acids or irreversible natural products .

Substituting MG-132 with irreversible proteasome inhibitors, such as lactacystin or epoxomicin, fundamentally alters experimental workflows by preventing the recovery of proteasome activity during washout phases, thereby ruining pulse-chase and transient block-release assays [1]. Furthermore, utilizing shorter peptide aldehydes like Z-LL-al as a cost-saving measure results in a catastrophic drop in proteasome targeting efficiency, shifting the primary inhibitory burden to off-target proteases [2]. Conversely, replacing MG-132 with clinical-grade boronic acids like bortezomib introduces slow-binding, pseudo-irreversible kinetics that complicate short-term kinetic modeling . Procurement must strictly specify MG-132 when rapid, reversible, and highly potent chymotrypsin-like proteasome blockade is required.

Chain-Length Dependent Proteasome Potency

The tripeptide structure of MG-132 (Z-LLL-al) is critical for its high affinity to the 20S proteasome. Quantitative assays demonstrate that MG-132 inhibits the degradation of ZLLL-MCA substrates with an IC50 of 100 nM . In direct contrast, the truncated dipeptide analog Z-LL-al exhibits an IC50 of 110 µM under identical conditions [1].

Evidence Dimension20S Proteasome Inhibition (IC50)
Target Compound DataMG-132: 100 nM
Comparator Or BaselineZ-LL-al (Dipeptide Analog): 110 µM
Quantified DifferenceMG-132 is 1,100-fold more potent than its dipeptide analog.
ConditionsIn vitro ZLLL-MCA substrate degradation assay.

Buyers must avoid substituting with cheaper dipeptide aldehydes, as the tripeptide sequence is strictly required for nanomolar proteasome efficacy.

Reversibility and Washout Recovery Viability

A defining procurement advantage of MG-132 over natural product inhibitors is its rapid reversibility. In cellular assays utilizing GFP-reporter systems for ubiquitin-proteasome activity, washout of MG-132 restores proteasome-dependent protein degradation and synthesis pathways [1]. In contrast, treatment with epoxomicin or lactacystin results in permanent covalent modification of the catalytic subunits, yielding 0% activity recovery post-washout[1].

Evidence DimensionProteasome Activity Recovery Post-Washout
Target Compound DataMG-132: Rapid recovery of degradation activity
Comparator Or BaselineEpoxomicin / Lactacystin: No recovery (irreversible covalent binding)
Quantified DifferenceMG-132 permits functional pathway restoration, whereas irreversible comparators permanently disable the targeted proteasomes.
ConditionsCellular washout assays tracking UbG76V-GFP or similar UPS reporters.

MG-132 is the mandatory choice for transient inhibition studies, cell cycle synchronization, and dynamic degradation modeling where cell viability and pathway recovery are required.

Dual-Target Concentration Titration (Proteasome vs. Calpain)

MG-132 provides a predictable, titratable selectivity window between the proteasome and calpain pathways. It inhibits the 20S proteasome at an IC50 of 100 nM, while inhibiting calpain at an IC50 of 1.2 µM . This 12-fold concentration gap allows researchers to achieve selective proteasome blockade at low nanomolar doses (e.g., 100-500 nM), or dual-pathway blockade at low micromolar doses (e.g., 5-10 µM) .

Evidence DimensionIC50 Selectivity Window
Target Compound DataProteasome IC50 = 0.1 µM; Calpain IC50 = 1.2 µM
Comparator Or BaselineBroad-spectrum protease inhibitors (no distinct window)
Quantified Difference12-fold selectivity margin for the proteasome over calpain.
ConditionsIn vitro enzymatic assays (ZLLL-MCA for proteasome; casein-degrading for m-calpain).

Enables procurement of a single compound that can be concentration-tuned for either highly selective UPS inhibition or broader proteolytic blockade.

Solution Stability and Processability in Standard Solvents

MG-132 demonstrates robust processability for high-throughput and standard laboratory environments. It is highly soluble in anhydrous DMSO and ethanol, achieving stock concentrations up to 47.5 mg/mL (100 mM) . Once reconstituted in DMSO, the solution maintains functional stability for up to one week at -20°C and up to two months at -80°C, providing a superior handling profile compared to highly labile aqueous-only peptides .

Evidence DimensionStock Solution Stability
Target Compound DataStable 1 week at -20°C / 2 months at -80°C in DMSO
Comparator Or BaselineLabile peptide reagents (require immediate use post-reconstitution)
Quantified DifferenceExtended freeze-thaw and storage viability in standard organic solvents.
ConditionsReconstitution in anhydrous DMSO or 100% ethanol.

Ensures reproducible lot-to-lot performance and reduces reagent waste in prolonged experimental campaigns.

Transient Proteasome Blockade and Washout Assays

Leveraging its rapid reversibility, MG-132 is the premier choice for pulse-chase experiments and transient accumulation of ubiquitinated proteins, where irreversible agents like epoxomicin would cause terminal toxicity and prevent pathway recovery [1].

Baseline Benchmarking for Targeted Protein Degraders (PROTACs)

Procured as a standard positive control to validate whether the mechanism of action of novel heterobifunctional degraders is strictly proteasome-dependent, by rescuing the target protein from degradation upon MG-132 co-administration .

Dual Proteasome/Calpain Inhibition Modeling

Applied at micromolar concentrations (>2 µM) when researchers need to simultaneously shut down both the ubiquitin-proteasome system and calpain-mediated cleavage, utilizing its defined and titratable dual-inhibition profile [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

475.30462142 Da

Monoisotopic Mass

475.30462142 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RF1P63GW3K

Sequence

LLL

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

133407-82-6

Wikipedia

MG132

Dates

Last modified: 08-15-2023

Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576.

Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268.

MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218.

+ Expand

Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328.

Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106.

Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892.

Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916.

Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862.

Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313.

Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25.

Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6.

Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275

Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845

Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056

Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865

Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681

Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998).

Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003).

Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017).

Explore Compound Types